

N-Aryl Thiazolidine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: *N*-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide

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For Researchers, Scientists, and Drug Development Professionals

N-aryl thiazolidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant potential. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

N-aryl thiazolidine derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various N-aryl thiazolidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one	A549 (Lung)	4.6 ± 0.8	[1]
2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one	MCF-7 (Breast)	2.1 ± 0.5	[1]
2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one	LNCaP (Prostate)	2.9 ± 0.3	[1]
2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one	HeLa (Cervical)	3.2 ± 0.5	[1]
Thiazolidine-2,4-dione derivative 22	HepG2 (Liver)	2.04 ± 0.06	[2]
Thiazolidine-2,4-dione derivative 22	MCF-7 (Breast)	1.21 ± 0.04	[2]
Thiazolidine-2,4-dione derivative 24	HepG2 (Liver)	0.6 ± 0.02	[2]
Thiazolidin-4-one-indolin-2-one analog 7g	A549 (Lung)	40	[3]
Thiazolidin-4-one-indolin-2-one analog 7g	MCF-7 (Breast)	40	[3]
Thiazolidin-4-one-indolin-2-one analog	PC3 (Prostate)	50	[3]

7g

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

- N-aryl thiazolidine derivatives
- Human cancer cell lines (e.g., A549, MCF-7, HepG2)
- Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator

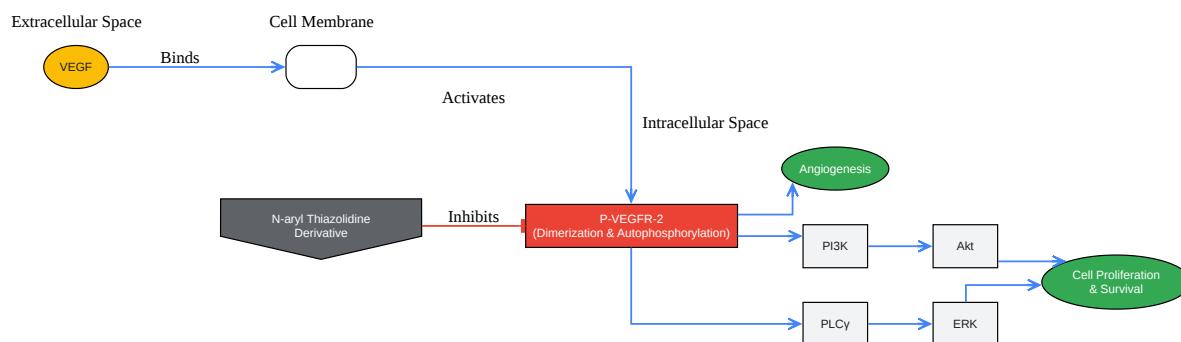
Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 1×10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[\[4\]](#)
- Compound Treatment: Prepare various concentrations of the N-aryl thiazolidine derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48 hours.[\[4\]](#)
- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[\[4\]](#)

- Formazan Solubilization: Carefully remove the supernatant and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[4]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
- Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways in Cancer

N-aryl thiazolidine derivatives can modulate several signaling pathways implicated in cancer progression. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.



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Caption: Inhibition of the VEGFR-2 signaling pathway by N-aryl thiazolidine derivatives.

Antimicrobial Activity

Thiazolidine derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their efficacy often depends on the specific substitutions on the aryl ring and the thiazolidine core.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various N-aryl thiazolidine derivatives against different microbial strains.

Compound/ Derivative	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)	Reference
5-arylidene- thiazolidine- 2,4-diones	Staphylococc us aureus	2 - 16	-	-	[5]
2,3-diaryl- thiazolidin-4- one (cpd 5)	Staphylococc us aureus	0.06 (mg/mL)	-	-	[6]
2,3-diaryl- thiazolidin-4- one (cpd 5)	Salmonella Typhimurium	0.008 (mg/mL)	-	-	[6]
Sydnonyl- substituted thiazolidine (5c)	-	-	Aspergillus niger	1.5-4.4x > Griseofulvin	[7]
Sydnonyl- substituted thiazolidine (5d)	-	-	Penicillium citrinum	1.5-4.4x > Griseofulvin	[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

- N-aryl thiazolidine derivatives
- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- 96-well microtiter plates
- Bacterial/fungal inoculum standardized to 0.5 McFarland
- Spectrophotometer

Procedure:

- Serial Dilution: Prepare serial two-fold dilutions of the N-aryl thiazolidine derivatives in the appropriate broth in a 96-well plate.
- Inoculation: Add a standardized inoculum of the test microorganism to each well.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

N-aryl thiazolidine derivatives have shown promising anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptor-gamma (PPAR γ).^{[7][8]}

Quantitative Anti-inflammatory Data

Compound/Derivative	Assay	Inhibition/Effect	Reference
3b (benzenesulfonamide derivative)	COX-2 Inhibition	61.75%	[9]
3a (benzenesulfonamide derivative)	COX-2 Inhibition	55.76%	[9]
Thiazolidine derivative 1b	Carageenan-induced thermal hyperalgesia	Attenuated at 1, 3, 10 mg/kg	[10]
Thiazolidine derivative 1d	Carageenan-induced mechanical allodynia	Attenuated at 1, 3, 10 mg/kg	[10]

Experimental Protocol: Carageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds. [11]

Materials:

- N-aryl thiazolidine derivatives
- Wistar rats or Swiss albino mice
- Carageenan solution (1% in saline)
- Pletysmometer
- Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

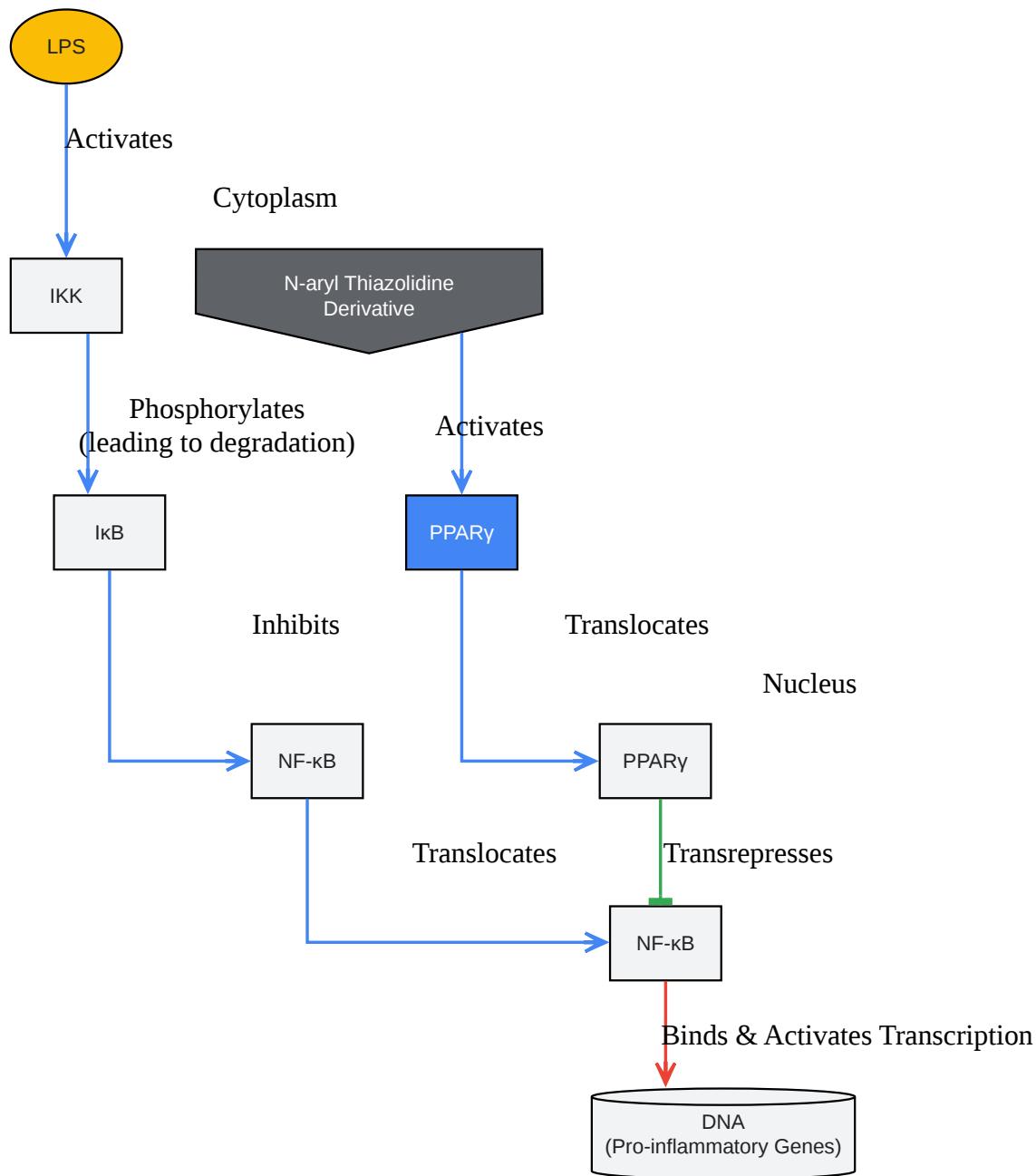
- Animal Grouping: Divide the animals into groups: control, standard, and test groups (different doses of the thiazolidine derivative).

- Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
- Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[\[12\]](#)
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway in Inflammation

The anti-inflammatory effects of some thiazolidinediones are mediated through the activation of PPAR γ , which can transrepress the activity of pro-inflammatory transcription factors like NF- κ B.

Inflammatory Stimulus (e.g., LPS)



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Caption: PPARy-mediated transrepression of NF-κB by N-aryl thiazolidine derivatives.

Antioxidant Activity

Several N-aryl thiazolidine derivatives have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals.

Quantitative Antioxidant Data

The following table shows the IC₅₀ values of various N-aryl thiazolidine derivatives in the DPPH radical scavenging assay.

Compound/Derivative	DPPH Scavenging IC ₅₀ (μ g/mL)	Reference
Thiazolidine derivative 2d	18.17 \pm 1.0	[13]
Thiazolidine derivative 1d	18.27 \pm 1.1	[13]
Thiazolidine-2,4-dione derivative 6	10.78	[14]
Thiazolidine-2,4-dione derivative 11	11.16	[14]
4-arylimino-thiazolidin-2-one 11	27.3% inhibition	[15]
4-arylimino-thiazolidin-2-one 18	29.4% inhibition	[15]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[16]

Materials:

- N-aryl thiazolidine derivatives
- DPPH solution (0.1 mM in methanol)

- Methanol
- Ascorbic acid (standard antioxidant)
- Spectrophotometer

Procedure:

- Sample Preparation: Prepare different concentrations of the test compounds and the standard (ascorbic acid) in methanol.
- Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.
- Incubation: Keep the mixture in the dark at room temperature for 30 minutes.[\[17\]](#)
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).[\[17\]](#)
- Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anticonvulsant Activity

Certain N-aryl thiazolidine derivatives have demonstrated anticonvulsant effects in preclinical models, suggesting their potential as antiepileptic agents.

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of N-aryl thiazolidine derivatives in the Maximal Electroshock (MES) test, presented as the median effective dose (ED50).

Compound/Derivative	MES Test ED50 (mg/kg)	Reference
4-thiazolidinone derivative 5i	Active in PTZ model	[18]
4-thiazolidinone derivative 5b	Active in MES model	[18]
4-thiazolidinone derivative 5h	Active in MES model	[18]
Thiazole-bearing 4-thiazolidinone Ib	Active in MES model	[19]
Thiazole-bearing 4-thiazolidinone IId	Active in MES model	[19]
Thiazole-bearing 4-thiazolidinone IIj	Active in MES model	[19]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[20]

Materials:

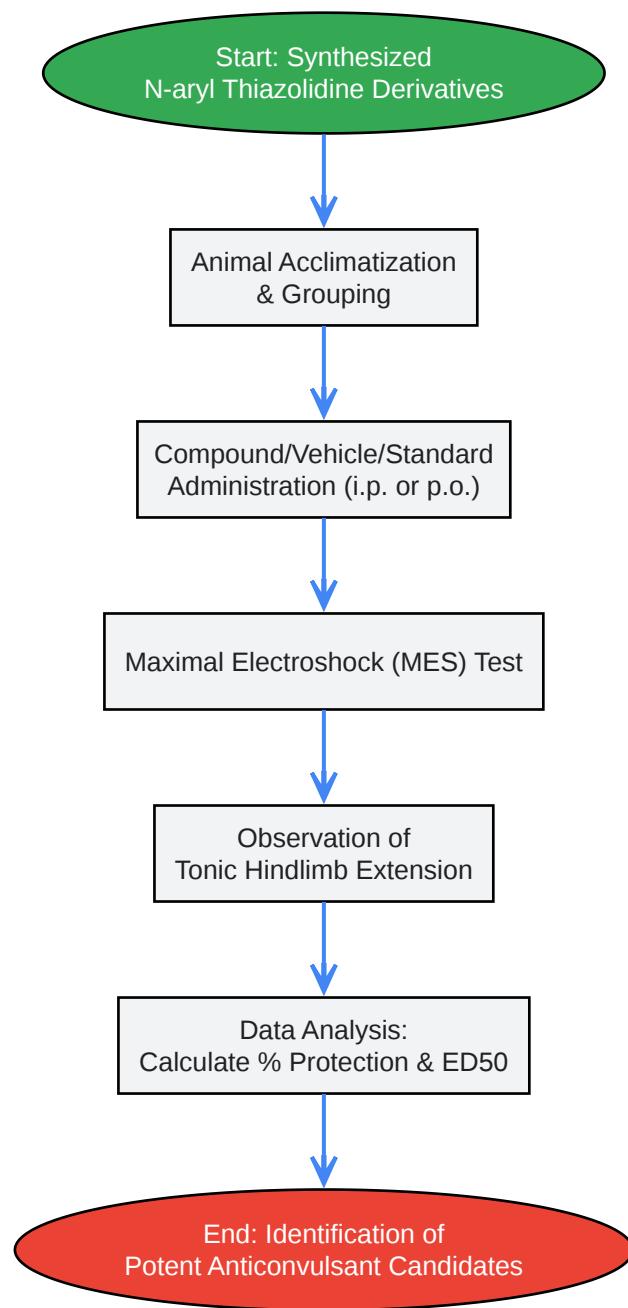
- N-aryl thiazolidine derivatives
- Mice or rats
- Electroconvulsive shock apparatus with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
- Conductive solution (e.g., 0.9% saline)
- Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

- Animal Preparation: Acclimatize the animals to the laboratory conditions.

- Compound Administration: Administer the test compound or standard drug at various doses to different groups of animals.
- Electrode Application: Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline.[20]
- Electroshock: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[21]
- Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[20]
- Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Experimental Workflow: Anticonvulsant Screening



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Caption: A typical workflow for anticonvulsant screening using the MES test.

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